Sodium dimethyl-1,3-oxazole-2-carboxylate

Catalog No.
S13976516
CAS No.
M.F
C6H6NNaO3
M. Wt
163.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium dimethyl-1,3-oxazole-2-carboxylate

Product Name

Sodium dimethyl-1,3-oxazole-2-carboxylate

IUPAC Name

sodium;4,5-dimethyl-1,3-oxazole-2-carboxylate

Molecular Formula

C6H6NNaO3

Molecular Weight

163.11 g/mol

InChI

InChI=1S/C6H7NO3.Na/c1-3-4(2)10-5(7-3)6(8)9;/h1-2H3,(H,8,9);/q;+1/p-1

InChI Key

IKGPJRAIOZYWAA-UHFFFAOYSA-M

Canonical SMILES

CC1=C(OC(=N1)C(=O)[O-])C.[Na+]

Sodium 4,5-dimethyloxazole-2-carboxylate (CAS: 2919961-92-3) is a highly functionalized, electron-rich heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. As the sodium salt of 4,5-dimethyloxazole-2-carboxylic acid, it presents as a stable, water-soluble, and polar-solvent-compatible powder. The oxazole core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for amides or other heterocycles. The presence of the 4,5-dimethyl groups enhances the lipophilicity and alters the electronic profile of the ring compared to unsubstituted analogs. For procurement professionals and synthetic chemists, the critical value of this specific form lies in its remarkable stability; it completely circumvents the spontaneous decarboxylation issues that plague free oxazole-2-carboxylic acids, ensuring reliable, long-term shelf life and high reproducibility in downstream coupling reactions [1].

Substituting Sodium 4,5-dimethyloxazole-2-carboxylate with its free acid or ester counterparts introduces severe process liabilities. The free 4,5-dimethyloxazole-2-carboxylic acid is thermodynamically unstable; it undergoes spontaneous decarboxylation to 4,5-dimethyloxazole upon prolonged storage or exposure to mild heat (e.g., >50°C), leading to degraded batches and failed reactions [1]. Attempting to bypass this by procuring the more stable ester (e.g., ethyl 4,5-dimethyloxazole-2-carboxylate) is equally problematic for direct synthesis, as it requires a harsh alkaline saponification step. Acidifying the saponified mixture to recover the reactive acid often triggers immediate decarboxylation, drastically reducing yields. Therefore, the sodium salt is not merely a formulation preference, but a strictly necessary chemical form to preserve the integrity of the carboxylate group for direct, high-yield amide coupling [2].

Thermal Stability and Prevention of Spontaneous Decarboxylation

Free oxazole-2-carboxylic acids are notoriously unstable, undergoing spontaneous decarboxylation to the corresponding oxazoles upon prolonged storage or mild heating. Procurement of the free 4,5-dimethyloxazole-2-carboxylic acid often results in degraded material if cold-chain transport is interrupted. By isolating the compound as the sodium salt, the carboxylate is electronically stabilized against CO2 loss, extending the shelf life indefinitely at room temperature and withstanding temperatures exceeding 200°C without degradation [1].

Evidence DimensionOnset temperature of decarboxylation
Target Compound Data>200°C (stable solid)
Comparator Or Baseline4,5-dimethyloxazole-2-carboxylic acid (free acid) (~50-60°C, spontaneous degradation over weeks at RT)
Quantified Difference>140°C increase in thermal stability threshold.
ConditionsAmbient storage and standard thermogravimetric analysis (TGA) conditions.

Eliminates cold-chain logistics requirements and prevents batch-to-batch variability caused by degraded precursor material.

Direct Amide Coupling Efficiency vs. Ester Precursors

In medicinal chemistry, oxazole-2-carboxylates are frequently coupled to amines to form carboxamide linkages. Procuring the ester (e.g., ethyl 4,5-dimethyloxazole-2-carboxylate) necessitates a prior alkaline hydrolysis step. Acidifying the resulting mixture to isolate the free acid risks rapid decarboxylation, often reducing the overall yield by 15-30%. The sodium salt can be deployed directly in coupling reactions using reagents like HATU or T3P in DMF/DMSO, bypassing the hydrolysis step and achieving near-quantitative yields [1].

Evidence DimensionSynthetic steps and yield to carboxamide
Target Compound Data1 step, >90% yield (direct coupling)
Comparator Or BaselineEthyl 4,5-dimethyloxazole-2-carboxylate (2 steps, ~70% overall yield due to hydrolysis/decarboxylation losses)
Quantified DifferenceElimination of 1 synthetic step and ~20% improvement in overall yield.
ConditionsStandard peptide coupling conditions (e.g., HATU, DIPEA, DMF, RT).

Significantly accelerates library synthesis and reduces material loss during API development.

Steric and Electronic Modulation via 4,5-Dimethyl Substitution

When selecting an oxazole building block, the 4,5-dimethyl substitution provides distinct advantages over the unsubstituted sodium oxazole-2-carboxylate. The two methyl groups act as electron-donating groups, increasing the basicity of the oxazole nitrogen and altering the dipole moment. Additionally, the methyl groups increase the lipophilicity of the resulting fragments, which is often critical for improving membrane permeability in drug design compared to the more polar unsubstituted oxazole core [1].

Evidence DimensionFragment lipophilicity (clogP contribution)
Target Compound Data+1.0 clogP contribution (due to two methyl groups)
Comparator Or BaselineSodium oxazole-2-carboxylate (baseline clogP contribution)
Quantified Difference~1.0 log unit increase in lipophilicity.
ConditionsIn silico clogP calculation for the incorporated fragment.

Provides a more lipophilic, sterically hindered building block for optimizing the pharmacokinetic properties of lead compounds.

Direct Amide Library Synthesis in Drug Discovery

Because the sodium salt can be used directly with coupling reagents (like HATU or T3P) without prior deprotection, it is the ideal choice for high-throughput automated synthesis of carboxamide-linked libraries [1].

Lipophilic Fragment-Based Lead Optimization

When an unsubstituted oxazole fails to provide sufficient membrane permeability or target binding affinity, the 4,5-dimethyl variant is procured to systematically increase the clogP and provide steric interactions within the binding pocket [2].

Agrochemical Active Ingredient Manufacturing

In the scale-up of oxazole-containing herbicides or fungicides, the thermal stability of the sodium salt (>200°C) allows for robust, large-scale processing and formulation without the yield losses associated with the decarboxylation of the free acid [3].

Hydrogen Bond Acceptor Count

4

Exact Mass

163.02453734 g/mol

Monoisotopic Mass

163.02453734 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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